molecular formula C13H14ClN3O4S B2932172 2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide CAS No. 104246-33-5

2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2932172
CAS No.: 104246-33-5
M. Wt: 343.78
InChI Key: JMNBJIYWOZZBHJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide is an organic compound that belongs to the class of sulfonamides It features a chloroacetamide group attached to a phenyl ring, which is further substituted with a sulfamoyl group linked to a 3,4-dimethylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving a nitrile oxide and an alkyne.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine.

    Attachment of the Chloroacetamide Group: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Biological Research: Used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-(N-(3,4-dimethylphenyl)sulfamoyl)phenyl)acetamide
  • 2-Chloro-N-(4-(N-(3,4-dimethylthiazol-5-yl)sulfamoyl)phenyl)acetamide
  • 2-Chloro-N-(4-(N-(3,4-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide

Uniqueness

2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide is unique due to the presence of the isoxazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new pharmaceuticals and research tools.

Properties

IUPAC Name

2-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S/c1-8-9(2)16-21-13(8)17-22(19,20)11-5-3-10(4-6-11)15-12(18)7-14/h3-6,17H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNBJIYWOZZBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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